molecular formula C7H7F3N2 B3102924 Methyl-(6-trifluoromethylpyridin-3-yl)-amine CAS No. 1428241-50-2

Methyl-(6-trifluoromethylpyridin-3-yl)-amine

Cat. No. B3102924
CAS RN: 1428241-50-2
M. Wt: 176.14 g/mol
InChI Key: NVGRSBJYVFNRCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of a similar compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl) ethyl)-λ4-sulfanylidene)cyanamide as a starting material, using an oxidation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [6-(Trifluoromethyl)pyridin-3-yl]methanol, are as follows: It has a molecular weight of 177.13, it is a liquid at 20 degrees Celsius, it should be stored under inert gas, it is air sensitive, and it has a boiling point of 102 °C/1 mmHg .

Scientific Research Applications

Organometallic and Coordination Chemistry

  • Complexes involving aminopyridine ligands have been synthesized to explore their potential in organometallic chemistry, showing varied reactivities and properties based on their structural configurations. For example, low-valent aminopyridinato chromium methyl complexes were studied for their electronic structures and potential reactivities, highlighting the versatility of aminopyridine ligands in organometallic frameworks (Noor, Schwarz, & Kempe, 2015) (Organometallics).

  • The influence of aromatic substituents on the coordination chemistry of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands was systematically examined, providing insights into how subtle structural modifications can impact the reactivity and properties of metal complexes (Kunishita et al., 2008) (Inorganic Chemistry).

Synthetic Methodologies and Ligand Design

  • Synthesis and structural analysis of aminopyridinato-stabilized yttrium and lanthanum amides were conducted, revealing their interactions with alkylaluminium compounds and suggesting their utility in designing novel coordination complexes (Döring & Kempe, 2009) (European Journal of Inorganic Chemistry).

  • Research on trialkyltantalum complexes stabilized by aminopyridinato ligands illustrated the potential for creating stable organometallic compounds with specific coordination environments, contributing to the development of new catalysts or reactive intermediates (Noor, Kretschmer, & Kempe, 2006) (European Journal of Inorganic Chemistry).

Photophysical and Electrochemical Studies

  • Investigations into the photophysical properties of Rh(III) complexes with pyridyl triazole ligands showcased the role of such complexes in understanding light-induced electronic transitions, with potential applications in photochemistry and photovoltaics (Burke et al., 2004) (Inorganica Chimica Acta).

Safety and Hazards

The safety data sheet for a similar compound, N-METHYL-1-[6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHANAMINE, suggests that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Future Directions

While the future directions for “Methyl-(6-trifluoromethylpyridin-3-yl)-amine” are not explicitly mentioned in the search results, the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries are being actively pursued .

properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-5-2-3-6(12-4-5)7(8,9)10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRSBJYVFNRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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